molecular formula C24H21N3O2 B11650345 N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11650345
M. Wt: 383.4 g/mol
InChI Key: SSYKROXMRYYYPD-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes two 4-methylphenyl groups and a dihydrophthalazinone moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydrophthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrophthalazinone core.

    Introduction of 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced through electrophilic aromatic substitution reactions, often using reagents like 4-methylbenzyl chloride.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)thiobenzamide: Similar structure but contains a sulfur atom instead of an oxygen atom.

    4-Methyl-N-(4-methylphenyl)benzene sulfonamide: Contains a sulfonamide group instead of an acetamide group.

Uniqueness

N-(4-METHYLPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C24H21N3O2/c1-16-7-11-18(12-8-16)23-20-5-3-4-6-21(20)24(29)27(26-23)15-22(28)25-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

SSYKROXMRYYYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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